2,8-Dioxaspiro[4.5]decan-1-one
Overview
Description
2,8-Dioxaspiro[45]decan-1-one is a chemical compound characterized by a spirocyclic structure containing two oxygen atoms and a ketone group
Mechanism of Action
Mode of Action
The exact mode of action of 2,8-Dioxaspiro[4It is known that the compound has a bicyclic structure, which may allow it to interact with its targets in a unique manner .
Biochemical Pathways
The biochemical pathways affected by 2,8-Dioxaspiro[4It has been suggested that this compound can be converted into a series of 5-alkoxytryptamine derivatives, including serotonin, melatonin, and bufotenin . These derivatives are involved in various biochemical pathways, including those related to mood regulation and sleep-wake cycles.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,8-Dioxaspiro[4The compound’s bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Result of Action
The molecular and cellular effects of 2,8-Dioxaspiro[4The conversion of this compound into 5-alkoxytryptamine derivatives suggests that it may have effects on serotonin receptors and other targets related to these derivatives .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,8-Dioxaspiro[4Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dioxaspiro[4.5]decan-1-one typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which then undergoes cyclization to form the spirocyclic structure. The reaction conditions often include heating and the use of a solvent such as toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,8-Dioxaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of spirocyclic derivatives with different functional groups .
Scientific Research Applications
2,8-Dioxaspiro[4.5]decan-1-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The unique spirocyclic structure makes it a candidate for the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It is used in studies to understand the interactions of spirocyclic compounds with biological targets, which can provide insights into their potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,8-Dioxaspiro[4.5]decan-1-one include:
1,4-Dioxaspiro[4.5]decan-8-one: Another spirocyclic compound with a similar structure but different functional groups.
2,8-Diazaspiro[4.5]decan-1-one: A derivative with nitrogen atoms in the spirocyclic structure, known for its inhibitory activity against specific kinases.
Uniqueness
This compound is unique due to its specific combination of oxygen atoms and a ketone group within the spirocyclic structure. This unique arrangement allows it to interact with a variety of molecular targets, making it a versatile compound for research and development in multiple fields .
Properties
IUPAC Name |
2,8-dioxaspiro[4.5]decan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-8(3-6-11-7)1-4-10-5-2-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIPWCNIYUXQKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CCOC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1690338-28-3 | |
Record name | 2,8-dioxaspiro[4.5]decan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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